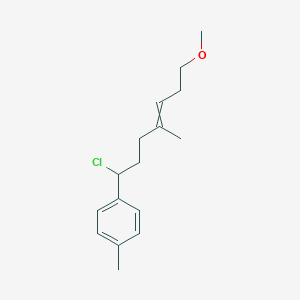![molecular formula C28H16F6 B12528729 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene CAS No. 849544-14-5](/img/structure/B12528729.png)
2,6-Bis[4-(trifluoromethyl)phenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[4-(trifluoromethyl)phenyl]anthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors . The presence of trifluoromethyl groups enhances the compound’s stability and electronic properties, making it a valuable material in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene typically involves the palladium-catalyzed cross-coupling reaction of 2,6-dibromoanthracene with 4-(trifluoromethyl)phenylboronic acid. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. Purification is typically achieved through column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
2,6-Bis[4-(trifluoromethyl)phenyl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties, aiding in imaging and tracking of biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of OLEDs, organic semiconductors, and other electronic devices.
Mechanism of Action
The mechanism of action of 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene is primarily based on its electronic and photophysical properties. The compound interacts with light, absorbing photons and re-emitting them as fluorescence. This property is exploited in various applications, including imaging and sensing. The trifluoromethyl groups enhance the compound’s stability and electron-withdrawing capability, influencing its interaction with other molecules and materials .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene.
2,6-Diphenylanthracene: Another anthracene derivative with comparable photophysical properties but lacking the trifluoromethyl groups.
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene: A fluorinated derivative with enhanced electron-withdrawing properties.
Uniqueness: this compound stands out due to the presence of trifluoromethyl groups, which significantly enhance its stability and electronic properties. This makes it more suitable for applications requiring high stability and specific electronic characteristics .
Properties
CAS No. |
849544-14-5 |
|---|---|
Molecular Formula |
C28H16F6 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2,6-bis[4-(trifluoromethyl)phenyl]anthracene |
InChI |
InChI=1S/C28H16F6/c29-27(30,31)25-9-5-17(6-10-25)19-1-3-21-15-24-14-20(2-4-22(24)16-23(21)13-19)18-7-11-26(12-8-18)28(32,33)34/h1-16H |
InChI Key |
BNEFJXNJAAWACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC4=C(C=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C=C3C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


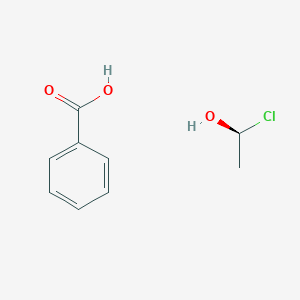
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
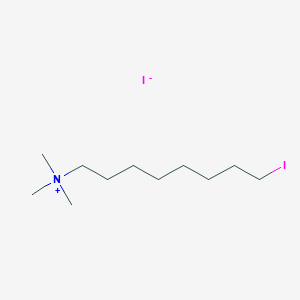
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)

![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
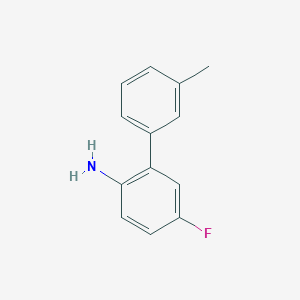
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
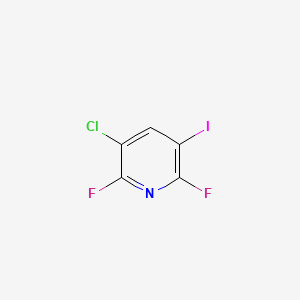
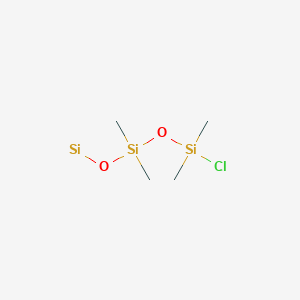
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
